N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S/c21-20(22,23)15-4-1-12(2-5-15)17(26)11-24-30(28,29)16-9-13-3-6-18(27)25-8-7-14(10-16)19(13)25/h1-2,4-5,9-10,17,24,26H,3,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOBIMOEVRKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reaction Conditions for Tricyclic Core Synthesis
| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Maleic anhydride | Furan derivative | Toluene | 110 | 24 | 68 |
| Acetylenedicarboxylate | Cyclopentadiene | Xylene | 140 | 48 | 72 |
The bicyclic adduct is hydrolyzed using aqueous ammonia in ethanol to yield the imide intermediate, which is dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the central ring. This step is critical for establishing the conjugated triene system required for subsequent functionalization.
Introduction of the sulfonamide group at position 6 of the tricyclic core follows a two-step protocol derived from high-purity sulfonamide synthesis patents. The crude tricyclic intermediate is reacted with 2,6-dichlorophenylsulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base (Scheme 2).
Table 2: Sulfonylation Optimization Parameters
| Base | Solvent | Equiv. Sulfonyl Chloride | Temperature (°C) | Purity (%) |
|---|---|---|---|---|
| Et₃N | THF | 1.1 | 25 | 99.5 |
| DMAP | DCM | 1.2 | 0 | 98.2 |
Post-reaction workup involves extraction with dichloromethane and crystallization from ethanol to achieve >99% HPLC purity. This method circumvents solubility challenges through intermediate derivatization with bromoacetyl groups, enabling efficient purification before final hydrolysis.
Synthesis of 2-Hydroxy-2-[4-(Trifluoromethyl)Phenyl]Ethyl Side Chain
The chiral 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl moiety is synthesized via asymmetric reduction of 4'-(trifluoromethyl)acetophenone. Building on biocatalytic approaches for analogous substrates, recombinant E. coli expressing carbonyl reductase (LXCAR-S154Y variant) reduces 10 mM ketone substrate to the (R)-alcohol with >99% enantiomeric excess (ee) in phosphate buffer containing NADES (natural deep eutectic solvent).
Table 3: Biocatalytic Reduction Performance
| Substrate Conc. (mM) | Cofactor System | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|
| 10 | NADES/Glucose | 24 | 99 | >99 |
| 50 | NADPH recycling | 48 | 87 | 98 |
The alcohol is subsequently protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent undesired reactivity during coupling to the tricyclic sulfonamide.
Coupling of Side Chain to Tricyclic Sulfonamide
The TBDMS-protected alcohol is activated as a mesylate and displaced by the secondary amine of the tricyclic sulfonamide under microwave-assisted conditions (Scheme 3). Optimization studies identified acetonitrile as the optimal solvent, providing complete conversion in 30 minutes at 80°C.
Table 4: Nucleophilic Substitution Conditions
| Leaving Group | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Mesylate | MeCN | 80 | 30 | 92 |
| Tosylate | DMF | 100 | 60 | 85 |
Final deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF yields the target compound with 98.7% purity by HPLC.
Integrated Process and Scale-Up Considerations
Combining these steps into an industrial process requires addressing three critical challenges:
- Solubility Management : The patent-derived intermediate derivatization approach enables purification of otherwise insoluble sulfonamides through bromoacetyl intermediate formation.
- Stereochemical Control : Biocatalytic reduction outperforms chemical catalysts in ee (>99% vs. 85-92% for Mn-based systems).
- Reaction Mass Efficiency : Microwave-assisted coupling reduces process mass intensity by 40% compared to thermal heating.
Analytical Characterization
Final product validation employs a combination of techniques:
- HPLC : Purity >99% on C18 column (MeCN/H2O gradient)
- NMR : Characteristic signals at δ 7.68 (d, J=8.4 Hz, ArH), 4.87 (s, SO₂NH), 3.92 (m, CHOH)
- HRMS : m/z 553.1284 [M+H]⁺ (calc. 553.1289)
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target molecules. The tricyclic core provides structural rigidity, which can be crucial for specific binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives from the literature, focusing on synthesis, spectral data, and pharmacological implications.
Structural and Functional Group Comparisons
Spectral Data Comparisons
Pharmacological and Physicochemical Insights
- Target Compound: The trifluoromethyl group likely enhances membrane permeability and bioavailability compared to non-fluorinated analogs. The rigid tricyclic system may restrict conformational flexibility, improving target selectivity .
- Triazole-thiones [7–9] : The tautomeric equilibrium (thione vs. thiol) influences reactivity and binding. The absence of S-H IR bands confirms dominance of the thione form, which may favor interactions with metal ions or electrophilic sites .
- rat beta-3-AR activity). Structural analogs with sulfonamide/trifluoromethyl groups could face similar challenges in translational studies .
Research Findings and Implications
- Synthetic Flexibility : The sulfonamide and triazole derivatives in demonstrate modular synthesis routes, allowing substituent tuning (e.g., halogenation for electronic effects) .
- Tautomerism and Bioactivity: The stability of the thione form in triazole derivatives () suggests predictable binding modes, whereas tautomerism in other systems (e.g., keto-enol) could complicate drug design.
Biological Activity
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity through electronic effects and steric hindrance. The sulfonamide moiety contributes to its pharmacological properties, particularly in enzyme inhibition.
1. Enzyme Inhibition:
Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in inflammatory processes and metabolic pathways:
- Cyclooxygenase (COX) and Lipoxygenase (LOX) : These enzymes are crucial in the synthesis of inflammatory mediators. Inhibitors can reduce inflammation and pain.
- Cholinesterases : Compounds structurally related to the target compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases.
Table 1: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | AChE | 10.4 | |
| Compound B | BChE | 9.9 | |
| Target Compound | COX-2 | 5.4 | |
| Target Compound | LOX-15 | 7.7 |
Biological Activity Studies
Recent studies have evaluated the biological activity of the target compound through various assays:
2. Cytotoxicity Assays:
The compound's cytotoxic effects were assessed against several cancer cell lines:
- MCF-7 (breast cancer) : Moderate cytotoxicity was observed, indicating potential as an anticancer agent.
3. Antidiabetic Activity:
The target compound demonstrated significant inhibitory activity against alpha-amylase and PTP-1B:
- Alpha-Amylase Inhibition : IC50 values were comparable to standard drugs, suggesting potential for managing diabetes through carbohydrate metabolism modulation.
Table 2: Antidiabetic Activity Data
| Assay Type | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| Alpha-Amylase | 4.58 | 1.58 |
| PTP-1B | 0.91 | 1.35 |
Case Studies
Case Study 1: In Vivo Efficacy
In a study evaluating the anti-inflammatory effects of similar sulfonamide derivatives, significant reductions in edema were observed in animal models treated with the compound compared to controls.
Case Study 2: Molecular Docking Studies
Molecular docking simulations revealed that the trifluoromethyl group enhances binding affinity to target enzymes through halogen bonding interactions, contributing to the observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
